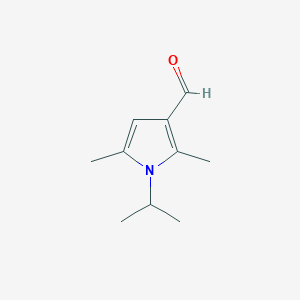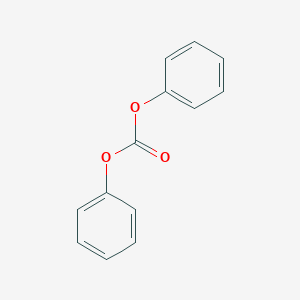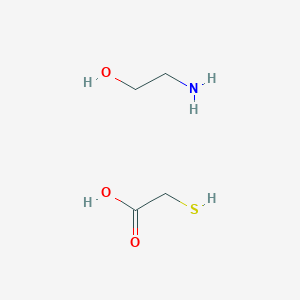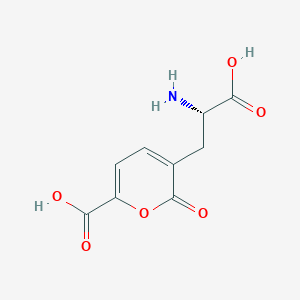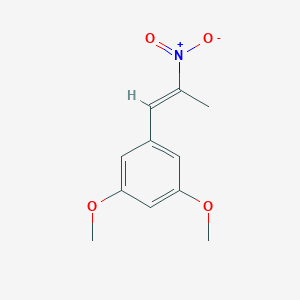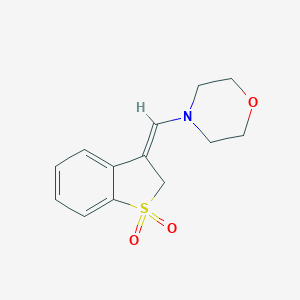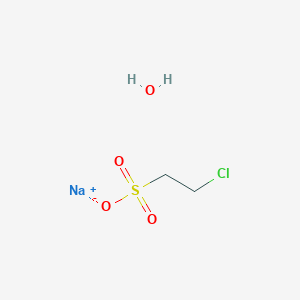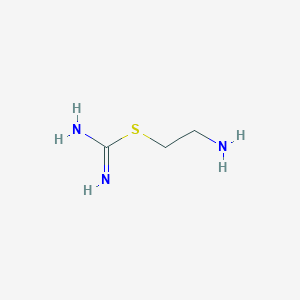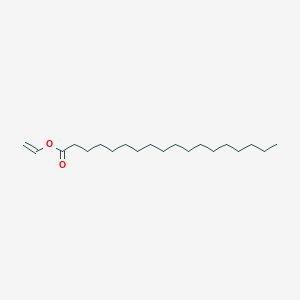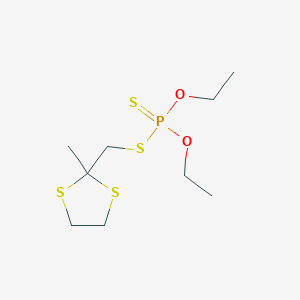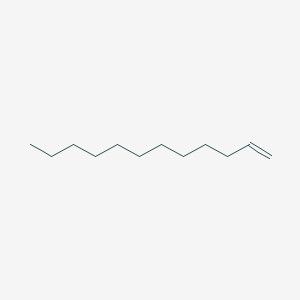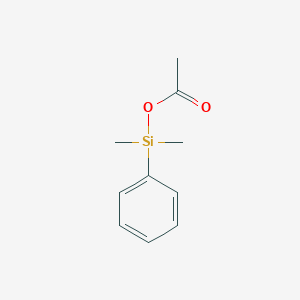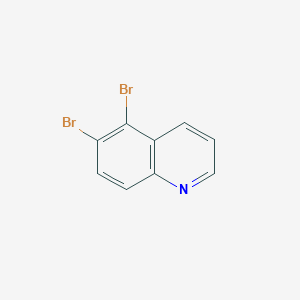
5,6-Dibromoquinoline
説明
5,6-Dibromoquinoline is a type of quinoline, which is a class of organic compounds with a bicyclic structure, made up of a benzene ring fused to a pyridine ring1. However, there is no specific information available for 5,6-Dibromoquinoline. There are similar compounds like 5,7-Dibromoquinoline and 5,8-Dibromoquinoline12.
Synthesis Analysis
The synthesis of dibromoquinoline compounds often involves bromination of quinoline derivatives3. For instance, the synthesis of 6,7-dibromoquinoline-5,8-dione involved nitrosation of 8-hydroxyquinoline, followed by reduction, bromination, and oxidation4. However, the specific synthesis process for 5,6-Dibromoquinoline is not available in the retrieved data.
Molecular Structure Analysis
The molecular formula of 5,6-Dibromoquinoline is C9H5Br2N56. The average mass is 286.951 Da and the monoisotopic mass is 284.878845 Da56. However, the specific structural details of 5,6-Dibromoquinoline are not available in the retrieved data.
Chemical Reactions Analysis
Dibromoquinoline compounds can undergo various chemical reactions. For instance, 6,8-dibromo-1,2,3,4-tetrahydroquinolines can undergo Miyaura cross-coupling reactions with substituted arylboronic acids7. However, the specific chemical reactions involving 5,6-Dibromoquinoline are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Dibromoquinoline are not available in the retrieved data.科学的研究の応用
Anticancer Properties : 5,7‐Dibromoquinoline derivatives have shown potential as anticancer agents, particularly against human breast cancer cell lines. Nanoformulation studies on these compounds have indicated a significant increase in their cytotoxic efficacy, suggesting a promising avenue for cancer treatment (Elghazawy et al., 2017).
Antimicrobial Activity : Alkynyl derivatives of Quinoline-5, 8-Dione, synthesized via Palladium catalysis, have shown significant antimicrobial activities against various bacterial strains. This discovery opens up potential applications in treating bacterial infections (Ezugwu et al., 2017).
Therapeutic Applications : Studies on compounds like 5-HT(6) receptor ligands have highlighted the role of quinoline derivatives in cognitive enhancement and potential treatment of learning and memory disorders. This research contributes to understanding the therapeutic applications of quinoline derivatives in neuropsychiatric conditions (Russell & Dias, 2002).
Drug Delivery Enhancements : The synthesis of Methoxy-substituted 3-formyl-2-phenylindoles, including compounds with a 5,6-dihydroindolo[2, 1-a]isoquinoline system, has indicated a potential for disrupting microtubule assembly, a key mechanism in cancer treatment. This research adds to the understanding of how quinoline derivatives can be used in drug delivery systems (Gastpar et al., 1998).
Chemical Synthesis and Analysis : Studies on the Palladium-Catalyzed Synthesis of alkyl derivatives of quinoline, including 5,6-Dibromoquinoline, have provided insights into chemical synthesis processes and the development of new compounds with potential pharmaceutical applications (Heier et al., 1997).
Safety And Hazards
The safety and hazards associated with 5,6-Dibromoquinoline are not available in the retrieved data.
将来の方向性
The future directions for research on 5,6-Dibromoquinoline are not available in the retrieved data.
Please note that this analysis is based on the available data and may not be comprehensive due to the lack of specific information on 5,6-Dibromoquinoline.
特性
IUPAC Name |
5,6-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHFDLYGFYPAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561530 | |
| Record name | 5,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromoquinoline | |
CAS RN |
16560-59-1 | |
| Record name | 5,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



